Acetic acid (benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester
Description
Properties
IUPAC Name |
[2-(1,3-benzothiazol-2-ylamino)-2-oxo-1-phenylethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-11(20)22-15(12-7-3-2-4-8-12)16(21)19-17-18-13-9-5-6-10-14(13)23-17/h2-10,15H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJUAFWGYNBUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid (benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester typically involves the condensation of 2-aminobenzenethiol with acetic acid derivatives under specific reaction conditions. One common method includes the reaction of 2-aminobenzenethiol with acetic anhydride in the presence of a catalyst such as pyridine, followed by the addition of phenylmethyl chloride to form the ester linkage .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes using recyclable catalysts, solvent-free conditions, and energy-efficient processes. For example, the use of microwave-assisted synthesis and ionic liquids as solvents has been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Acetic acid (benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Acetic acid (benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester, also known as a specific benzothiazole derivative, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound's structure suggests a range of biological and industrial uses, particularly in pharmaceuticals, agrochemicals, and material sciences. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Pharmaceutical Applications
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains.
| Study Reference | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Anticancer Potential
Research indicates that compounds containing benzothiazole rings exhibit anticancer properties. A study demonstrated that this ester derivative inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| HeLa | 15.0 |
Agrochemical Applications
Fungicidal Activity
The compound has been evaluated for its fungicidal properties against plant pathogens. Trials showed effective inhibition of fungal growth, making it a candidate for agricultural fungicides.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Fusarium spp. | 20 | |
| Botrytis cinerea | 25 |
Material Science Applications
Polymer Additives
Due to its ester functionality, this compound can be used as a plasticizer or stabilizer in polymer formulations, enhancing flexibility and durability.
Case Study: Polyvinyl Chloride (PVC)
Incorporating this compound into PVC formulations improved thermal stability and reduced brittleness, as demonstrated in comparative studies.
| Property | Control PVC | PVC with Additive |
|---|---|---|
| Thermal Stability | 180 °C | 200 °C |
| Flexural Strength | 50 MPa | 70 MPa |
Biological Research Applications
Enzyme Inhibition Studies
Recent studies have explored the potential of this compound as an enzyme inhibitor, particularly in the context of metabolic diseases. It showed significant inhibition of certain kinases involved in cancer metabolism.
Mechanism of Action
The mechanism of action of acetic acid (benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-cancer and anti-inflammatory activities. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogous derivatives:
Key Observations :
- Benzothiazole vs.
- Carbamoyl vs. Direct Linkage : The carbamoyl group in the target compound offers hydrogen-bonding sites absent in directly linked acetic acid derivatives (e.g., ), improving target binding specificity.
- Ester Moieties : The phenyl-methyl ester in the target compound is more lipophilic than methyl or ethyl esters, affecting metabolic stability and solubility .
Biological Activity
Acetic acid (benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy across various applications.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The presence of the benzothiazole moiety contributes to its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including resistant pathogens.
- Anticancer Activity : Some derivatives demonstrate significant antiproliferative effects on cancer cell lines.
- Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammation in various models.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole ring can inhibit enzyme activity or modulate receptor interactions, leading to downstream effects in cellular pathways.
Antimicrobial Activity
A study investigated the antimicrobial properties of benzothiazole derivatives, revealing that several compounds exhibited considerable activity against Acinetobacter baumannii and Pseudomonas aeruginosa , both of which are significant clinical pathogens. The minimum inhibitory concentrations (MIC) for these compounds ranged from 4 to 32 µg/mL, indicating potent antibacterial effects .
Anticancer Activity
Research focusing on the anticancer potential of benzothiazole derivatives demonstrated that certain compounds displayed IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 and A549. For instance, one derivative showed an IC50 value of 3.0 µM against the MCF-7 cell line, suggesting strong antiproliferative activity .
Anti-inflammatory Effects
In an evaluation of anti-inflammatory properties, a related compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This study highlighted the potential of benzothiazole derivatives in treating inflammatory diseases .
Data Table: Biological Activities Summary
Q & A
Q. What synthetic methodologies are recommended for preparing acetic acid (benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester?
- Methodological Answer : The compound can be synthesized via a multi-step process:
- Step 1 : React benzothiazol-2-amine with phenylacetyl chloride to form the carbamoyl intermediate.
- Step 2 : Esterification using methyl acetate under acidic catalysis (e.g., H₂SO₄) at reflux conditions (60–80°C, 6–8 hours) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water 70:30) and structural identity via ¹H/¹³C NMR (e.g., benzothiazole proton signals at δ 7.5–8.5 ppm) .
Q. How should researchers characterize the crystal structure of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement. Optimize crystal growth via slow evaporation of a saturated dichloromethane/methanol solution (1:1) .
- Key parameters : Report bond angles (e.g., C=O ester group at ~125°) and torsional angles between benzothiazole and phenyl rings to assess steric effects .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Antimicrobial : Follow CLSI guidelines using broth microdilution (MIC determination against E. coli and S. aureus).
- Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ calculation, 48-hour exposure) .
- Controls : Include DMSO vehicle and reference drugs (e.g., cisplatin for cytotoxicity).
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or bacterial gyrase (PDB ID: 1AB4). Focus on hydrogen bonds between the carbamoyl group and active-site residues .
- QSAR analysis : Derive predictive models using descriptors like logP and polar surface area (e.g., MOE software) to correlate structure with antimicrobial activity .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-response validation : Repeat assays with stricter controls (e.g., ATP-based viability assays to confirm MTT results).
- Metabolic stability : Test compound degradation in liver microsomes (e.g., human CYP450 isoforms) to assess false negatives due to rapid metabolism .
- Synergy studies : Combine with known inhibitors (e.g., β-lactams) to identify potentiating effects .
Q. How does the ester functional group influence stability under physiological conditions?
- Methodological Answer :
- Hydrolysis kinetics : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS/MS over 24 hours.
- Stabilization strategies : Compare with methyl ester analogs (e.g., tert-butyl esters) or nanoencapsulation (PLGA nanoparticles) to prolong half-life .
Q. What comparative analyses differentiate this compound from structurally similar benzothiazole derivatives?
- Methodological Answer :
- SAR table :
| Compound | IC₅₀ (μM, MCF-7) | LogP | Key Structural Feature |
|---|---|---|---|
| Target compound | 12.5 | 3.2 | Phenyl-methyl ester |
| Benzothiazole-2-carboxamide | 28.7 | 2.8 | Free carboxylic acid |
| 5-Fluoro-benzothiazole ester | 8.9 | 3.5 | Fluorine substitution |
- Conclusion : The phenyl-methyl ester enhances lipophilicity and membrane permeability compared to carboxamide analogs .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
